molecular formula C20H26N4O3 B2731603 N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226437-32-6

N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2731603
CAS No.: 1226437-32-6
M. Wt: 370.453
InChI Key: KKJVNFGOJXXPBR-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative characterized by a central acetamide backbone substituted with two distinct aromatic moieties. The structure comprises:

  • A 2-methoxy-5-methylphenyl group: This substituent introduces steric bulk and polarity due to the methoxy (-OCH₃) and methyl (-CH₃) groups, which may enhance solubility and influence receptor binding interactions .
  • Piperidine, a six-membered amine ring, may improve pharmacokinetic properties such as metabolic stability .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-14-7-8-17(26-3)16(11-14)22-18(25)13-27-19-12-15(2)21-20(23-19)24-9-5-4-6-10-24/h7-8,11-12H,4-6,9-10,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJVNFGOJXXPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

    Introduction of the piperidine group: The piperidine group is introduced through a substitution reaction, often using a piperidine derivative.

    Coupling with the acetamide moiety: The final step involves coupling the pyrimidine-piperidine intermediate with the acetamide moiety, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine and pyrimidine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, amines, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Notable Features
N-(2-Methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (Target) 2-Methoxy-5-methylphenyl; 6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl C₂₁H₂₈N₄O₃ 384.48 Balanced polarity (methoxy) and lipophilicity (piperidine)
N-(3-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 3-Chloro-2-methylphenyl C₁₉H₂₃ClN₄O₂ 374.87 Chlorine atom increases electronegativity, potentially enhancing binding affinity
N-(4-Chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide 4-Chlorophenyl; pyrrolidin-1-yl (5-membered ring) C₁₇H₁₉ClN₄O₂ 358.81 Smaller pyrrolidine ring may reduce steric hindrance compared to piperidine
N-[(2,3-Dimethoxyphenyl)methyl]-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 2,3-Dimethoxybenzyl group C₂₂H₂₈N₄O₄ 412.49 Additional methoxy groups improve solubility but may complicate synthesis

Key Observations

Substituent Effects on Polarity :

  • The methoxy group in the target compound enhances water solubility compared to chloro-substituted analogs (e.g., N-(3-chloro-2-methylphenyl)-...), which exhibit higher lipophilicity .
  • Piperidine vs. Pyrrolidine : Piperidine’s larger ring size in the target compound may confer better metabolic stability than pyrrolidine-containing analogs, which are more prone to oxidative degradation .

Synthetic Challenges: Compounds with multiple methoxy groups (e.g., N-[(2,3-dimethoxyphenyl)methyl]-...) require complex purification steps, as noted in PROTAC syntheses where yields dropped to 28% after prep-HPLC .

The pyrimidinyloxy group is a common motif in kinase inhibitors, hinting at possible kinase-targeting activity .

Physicochemical Properties

  • Molecular Weight : The target compound (384.48 g/mol) falls within the acceptable range for drug-like molecules (<500 g/mol), unlike bulkier analogs (e.g., C₂₂H₂₈N₄O₄ at 412.49 g/mol), which may face bioavailability challenges .
  • Solubility : Methoxy groups improve aqueous solubility, whereas chloro and methyl groups enhance membrane permeability, creating a balance suitable for central nervous system targeting .

Research and Development Considerations

  • Future Directions : Computational modeling (e.g., SHELX-based crystallography) could elucidate binding modes with therapeutic targets, building on methods used for related acetamide derivatives .

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, particularly in the context of kinase inhibition, which has implications for treating certain cancers and other diseases.

Chemical Structure

The molecular formula for this compound is C18H24N4O3C_{18}H_{24}N_4O_3, and its molecular weight is approximately 344.41 g/mol. The compound features a methoxy group, a methyl group, and a piperidine ring, which are critical for its biological activity.

Kinase Inhibition

Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory activity against several kinases:

  • c-KIT Kinase : This compound has been evaluated for its ability to inhibit c-KIT kinase, which is often implicated in various malignancies. In vitro studies have shown promising results, with IC50 values indicating effective inhibition at low concentrations (e.g., IC50=99nMIC50=99\,nM) .
  • PDGFRβ Kinase : It has also demonstrated activity against PDGFRβ (IC50 = 120 nM), suggesting its potential utility in treating conditions associated with aberrant signaling through these pathways .
  • Selectivity : The selectivity of the compound for c-KIT over other kinases has been highlighted, making it a candidate for targeted therapies in cancers where c-KIT plays a pivotal role.

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable characteristics:

  • Half-life : Approximately 4.11 hours when administered orally, indicating reasonable bioavailability.
  • Clearance : The compound exhibits a clearance rate of 4.988L/h/kg4.988\,L/h/kg, suggesting efficient metabolism and elimination from the body .

Anti-Tumor Efficacy

In xenograft models using GIST-T1 cell lines, administration of the compound at doses of 50 and 100 mg/kg significantly inhibited tumor growth. This supports the hypothesis that targeting c-KIT can be an effective strategy in treating gastrointestinal stromal tumors (GISTs) .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the piperidine ring and the aromatic substituents can dramatically alter the potency and selectivity of the compound against various kinases. For instance, replacing certain groups on the aromatic ring improved selectivity towards c-KIT while maintaining efficacy against other targets .

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